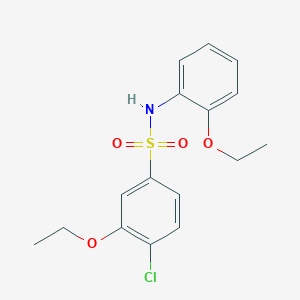![molecular formula C16H11N3O3S B11479653 7-(furan-2-yl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11479653.png)
7-(furan-2-yl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(furan-2-yl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that features a unique fusion of furan, methoxyphenyl, triazole, and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the furan and methoxyphenyl groups. The final step involves the formation of the thiazine ring. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 7-(furan-2-yl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. They may serve as lead compounds in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It may also find applications in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The furan and triazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one: Lacks the methoxy group, which may affect its reactivity and bioactivity.
7-(thiophen-2-yl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and interactions.
7-(furan-2-yl)-3-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one: Substitutes a chlorine atom for the methoxy group, which can influence its chemical behavior and biological activity.
Uniqueness
The presence of both furan and methoxyphenyl groups in 7-(furan-2-yl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one imparts unique electronic and steric properties, making it distinct from other similar compounds. These features can enhance its reactivity, selectivity, and potential bioactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H11N3O3S |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
7-(furan-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C16H11N3O3S/c1-21-11-6-4-10(5-7-11)15-17-18-16-19(15)14(20)9-13(23-16)12-3-2-8-22-12/h2-9H,1H3 |
InChI Key |
JRISFBSSJUORFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2C(=O)C=C(S3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479570.png)

![Ethyl [2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11479587.png)
![ethyl N-acetyl-3,3,3-trifluoro-2-[(pyridin-3-ylmethyl)amino]alaninate](/img/structure/B11479601.png)
![5-chloro-N-[2-(2-fluorophenoxy)ethyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide](/img/structure/B11479612.png)

![6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11479615.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide](/img/structure/B11479621.png)
![5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole](/img/structure/B11479636.png)
![7-(tert-butyl)-4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11479641.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B11479642.png)
![ethyl 2-({[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11479643.png)

![3-benzyl-2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B11479657.png)
